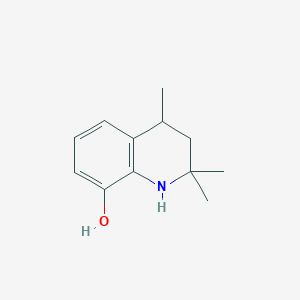

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHFDWNPXCSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395015 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61855-47-8 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2][3] This document details a robust synthetic methodology, rooted in the principles of the Doebner-von Miller reaction, followed by a comprehensive characterization workflow. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, ensuring scientific integrity through rigorous purification and multi-faceted analytical verification using modern spectroscopic and chromatographic techniques.

Strategic Approach to Synthesis

The synthesis of substituted quinolines and their hydrogenated derivatives is a cornerstone of heterocyclic chemistry.[4] For the target molecule, this compound, a convergent and efficient strategy is paramount. Instead of attempting a late-stage functionalization of the pre-formed tetrahydroquinoline ring—a process often plagued by issues of regioselectivity and harsh reaction conditions—our approach builds the core structure from a strategically chosen precursor that already contains the requisite hydroxyl functionality.

We will employ a variation of the classic Doebner-von Miller reaction, which facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] In this pathway, the α,β-unsaturated carbonyl species is generated in situ from the self-condensation of acetone under acidic conditions.

Causality of Synthetic Design:

-

Starting Material Selection: The choice of 2-aminophenol as the aniline component ensures the direct incorporation of the hydroxyl group at the desired 8-position of the final tetrahydroquinoline ring system. This pre-functionalization strategy circumvents potential challenges with electrophilic aromatic substitution on the electron-rich tetrahydroquinoline core.

-

Reaction Choice: The Doebner-von Miller reaction is a robust and well-documented method for constructing the quinoline scaffold.[6][7] Its adaptation here, using acetone as the source for both the C2 and C4 carbons (and their respective methyl groups), provides a direct route to the desired 2,2,4-trimethyl substitution pattern.

-

Reduction Step: The reaction mechanism involves the formation of a dihydroquinoline intermediate, which is subsequently reduced to the final tetrahydroquinoline. This reduction can often be achieved in a one-pot fashion or as a discrete second step, for which catalytic hydrogenation is a highly effective and clean method.[8][9][10]

The overall synthetic transformation is depicted below.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis of this compound.

2.1. Materials and Reagents

-

2-Aminophenol (≥99%)

-

Acetone (ACS grade)

-

Concentrated Hydrochloric Acid (37%)

-

Palladium on Carbon (10% Pd/C)

-

Ethanol (Absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Sulfate (Na₂SO₄, anhydrous)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

2.2. Step-by-Step Procedure

Step 1: Acid-Catalyzed Cyclization and Condensation

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add 2-aminophenol (5.45 g, 50 mmol).

-

Add acetone (58 mL, ~800 mmol). The large excess of acetone serves as both reactant and solvent.

-

Begin stirring the mixture at room temperature to ensure dissolution.

-

Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (10 mL) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approximately 60-65°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/EtOAc).

Step 2: Reduction to Tetrahydroquinoline Note: This step follows the principle of reducing the dihydroquinoline intermediate formed in Step 1. A dedicated hydrogenation step ensures complete conversion.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a Parr autoclave or a similar hydrogenation vessel.

-

Add 10% Palladium on Carbon (0.5 g, ~1 mol% Pd) to the mixture.[8]

-

Seal the vessel, purge with nitrogen gas, and then charge with hydrogen gas to a pressure of 3-4 MPa.[8]

-

Heat the mixture to 60°C and stir vigorously for 6-8 hours.[11]

-

Allow the vessel to cool, then carefully vent the hydrogen gas and purge again with nitrogen.

Step 3: Work-up and Purification

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.

-

Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the excess acetone and ethanol.

-

Dissolve the resulting residue in deionized water (100 mL) and cool in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure this compound.

Comprehensive Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical, non-negotiable phase of the scientific process. A multi-technique approach provides orthogonal data, leading to a high-confidence structural assignment.

Caption: Orthogonal workflow for product characterization.

3.1. Spectroscopic Characterization Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton.

-

Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign chemical shifts by comparison to expected values and through analysis of coupling patterns.

-

3.1.2. Mass Spectrometry (MS)

-

Rationale: MS determines the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Electrospray Ionization (ESI-MS).

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

-

Analyze the spectrum for the parent ion peak corresponding to the calculated exact mass of C₁₂H₁₇NO (191.13 g/mol ).[13]

-

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[14]

-

Protocol:

-

Place a small amount of the neat sample (if liquid) or a KBr pellet preparation (if solid) onto the ATR crystal of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups.

-

Data Interpretation and Summary

The successful synthesis of this compound is confirmed by the collective evidence from the characterization analyses. The expected data are summarized below.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~6.0-7.0 (m, 3H)~4.5-5.5 (br s, 1H)~3.0-3.5 (m, 1H)~1.6-1.8 (m, 2H)~1.2-1.4 (s, 6H)~1.1-1.2 (d, 3H) | Aromatic protons (C5-H, C6-H, C7-H)N-H protonC4-H protonC3-H₂ protonsC2-gem-dimethyl protonsC4-methyl protons |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~140-150~110-130~50-60~40-50~25-35 | Aromatic carbons (including C-OH & C-N)Other aromatic carbonsC2 (quaternary)C3 & C4 (aliphatic)Methyl carbons |

| Mass Spec. | Molecular Ion | m/z = 191.13 (Exact Mass)[13]Key Fragments: m/z = 176 ([M-CH₃]⁺) | Confirms molecular formula C₁₂H₁₇NO.Loss of a methyl group is a characteristic fragmentation.[13] |

| FTIR | Wavenumbers (cm⁻¹) | 3200-3600 (broad)3300-3500 (sharp)2850-30001500-1600 | O-H stretch (phenolic)N-H stretch (secondary amine)C-H stretch (aliphatic)C=C stretch (aromatic) |

Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.

Conclusion

This guide has presented a comprehensive and scientifically grounded methodology for the synthesis and characterization of this compound. By leveraging a strategic adaptation of the Doebner-von Miller reaction, the target molecule can be produced efficiently. The subsequent rigorous, multi-technique characterization workflow ensures the unambiguous confirmation of its molecular structure and purity. This document serves as a practical resource for researchers, empowering them with the technical detail and theoretical rationale necessary for the successful execution of this chemical synthesis and analysis.

References

-

Journal of the American Chemical Society. (n.d.). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Available at: [Link]

-

National Institutes of Health. (n.d.). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. PMC. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology. Available at: [Link]

-

ACS Publications. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

ChemRxiv. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Available at: [Link]

-

ACS Publications. (2023). Divergent Synthesis of Highly Substituted Tetrahydroquinolines and Cyclopentenes via Lewis Base Catalyzed Switchable [4 + 2] and [3 + 2] Annulations of MBH-Carbonates with Activated Olefins. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Available at: [Link]

-

ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Available at: [Link]

-

Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol, 2,2,4-trimethyl-. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC PubMed Central. Available at: [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. prepchem.com [prepchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]

"physicochemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol"

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS: 61855-47-8), a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 1,2,3,4-tetrahydroquinoline scaffold, which is prevalent in numerous biologically active molecules, understanding its fundamental characteristics is paramount for its application in research and drug development. This document, tailored for researchers, scientists, and drug development professionals, details the compound's structural attributes, spectroscopic profile, and key physicochemical parameters. Furthermore, it provides validated experimental protocols for analytical characterization and discusses the potential biological relevance of the molecule based on its structural features, offering insights from the perspective of a Senior Application Scientist.

Introduction: A Scaffold of Therapeutic Potential

The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic pharmaceutical agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities. The introduction of a hydroxyl group, particularly at the C-8 position, creates an 8-hydroxyquinoline motif, which is well-documented for its metal-chelating, antimicrobial, and anticancer properties.[3][4]

This compound combines the saturated heterocyclic system of tetrahydroquinoline with the functional utility of a phenolic hydroxyl group. The trimethyl substitution pattern creates a sterically hindered environment that can influence its reactivity, stability, and biological interactions. This guide elucidates the foundational properties that govern its behavior in both chemical and biological systems.

Core Physicochemical Properties

A molecule's behavior is dictated by its intrinsic properties. For this compound, these properties suggest a profile suitable for consideration in drug discovery programs. The key quantitative data are summarized in the table below.

| Property | Value | Source | Significance in Drug Development |

| Molecular Weight | 191.27 g/mol | [5] | Compliant with Lipinski's Rule of Five, favoring oral bioavailability. |

| Molecular Formula | C₁₂H₁₇NO | [5] | Provides elemental composition for mass spectrometry. |

| CAS Number | 61855-47-8 | [5] | Unique identifier for database and literature searches. |

| XLogP3 (Lipophilicity) | 2.9 | [5] | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Polar Surface Area (PSA) | 32.3 Ų | [5] | Below the 90 Ų threshold, predicting good cell penetration. |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | [5] | Potential to interact with biological targets via hydrogen bonding. |

| Hydrogen Bond Acceptors | 2 (from -O and -N) | [5] | Potential to interact with biological targets via hydrogen bonding. |

| Rotatable Bonds | 1 | [5] | Low conformational flexibility, which can be favorable for binding affinity. |

Molecular Structure and Identifiers

The formal IUPAC name for this compound is 2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol.[5] Its structure features a benzene ring fused to a fully saturated heterocyclic amine ring, which is substituted with three methyl groups and a hydroxyl group on the aromatic portion.

Lipophilicity and Solubility

The octanol-water partition coefficient, expressed as XLogP3, is a critical determinant of a compound's pharmacokinetic profile. With a value of 2.9, this molecule exhibits moderate lipophilicity.[5] This "sweet spot" is often sought in drug development, as it suggests a balance between aqueous solubility required for formulation and lipid solubility needed to cross biological membranes. The lipophilic character is driven by the hydrocarbon backbone and methyl groups, while the phenolic hydroxyl and secondary amine introduce polarity, rendering it soluble in organic solvents like DMSO, methanol, and sparingly soluble in aqueous media.

Acidity and Basicity (pKa)

-

Phenolic Hydroxyl (-OH): The hydroxyl group at the C-8 position is expected to be weakly acidic, with a pKa value estimated to be around 10, similar to other substituted phenols.

-

Secondary Amine (-NH-): The nitrogen atom within the tetrahydroquinoline ring is a secondary amine and will be weakly basic. Its pKa is likely in the range of 4-5, comparable to other N-aryl secondary amines.[6]

Understanding these pKa values is crucial. They dictate the ionization state of the molecule at physiological pH (7.4), which in turn affects its solubility, receptor binding, and absorption characteristics.

Spectroscopic and Analytical Characterization

From a Senior Application Scientist's viewpoint, establishing a robust analytical workflow is non-negotiable for ensuring the identity, purity, and quality of any research compound. The following sections detail the key analytical techniques and provide validated, step-by-step protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation. The ¹H NMR spectrum provides a detailed map of the proton environment.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as used in reference spectra) in a clean NMR tube.[7]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Interpretation: Analyze the processed spectrum, integrating the peaks and identifying the chemical shifts and coupling patterns for the aromatic, methine (C4-H), methylene (C3-H₂), and methyl protons, as well as the exchangeable NH and OH protons.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental formula. GC-MS data for this compound is noted in public databases.[5]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum for the molecular ion peak (M⁺) at m/z ≈ 191.13 and characteristic fragmentation patterns, such as the loss of a methyl group (M-15).

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of a compound. A reversed-phase method is most suitable for this molecule.

Protocol: HPLC-UV Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program: Start at 10% B, hold for 1 min; ramp to 95% B over 10 min; hold at 95% B for 2 min; return to 10% B over 1 min; equilibrate for 3 min.

-

-

Sample Preparation: Prepare a sample solution in 50:50 water:acetonitrile at a concentration of approximately 0.5 mg/mL.

-

Data Analysis: Integrate the chromatogram to determine the area percent of the main peak, which represents the purity of the compound.

Workflow: HPLC Purity Analysis

Biological Context & Potential Mechanism of Action

While direct biological studies on this compound are limited, its structural components are well-studied. Derivatives of its parent scaffold, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties.[8] Specifically, related hydroxylated derivatives have been shown to mitigate oxidative stress and reduce NF-κB-mediated neuroinflammation.[8][9]

The 8-hydroxyquinoline moiety is a known powerful chelator of metal ions and a scavenger of reactive oxygen species (ROS). Based on this, we can postulate a dual-action antioxidant mechanism for this molecule:

-

Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a process often enhanced by the electron-donating nature of the fused ring system.

-

Indirect Antioxidant Action: By chelating redox-active metal ions like Fe²⁺ and Cu²⁺, it can prevent them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals in biological systems.

This reduction in oxidative stress (ROS) can lead to downstream anti-inflammatory effects. High levels of ROS are known activators of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines. By quenching ROS, the compound could inhibit NF-κB activation, thus exerting an anti-inflammatory effect.

Diagram: Proposed Antioxidant & Anti-inflammatory Pathway

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices for handling novel chemical entities should be strictly followed.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and dark environment in a tightly sealed container to prevent degradation.[8]

Conclusion

This compound is a compound with a compelling physicochemical profile for further investigation in drug discovery. Its moderate lipophilicity, favorable polar surface area, and hydrogen bonding potential are desirable traits for a drug candidate. The presence of the 8-hydroxyquinoline motif suggests a strong potential for antioxidant and anti-inflammatory activity, warranting further biological evaluation. The analytical protocols detailed in this guide provide a robust framework for ensuring the quality and integrity of this compound in future research endeavors.

References

-

National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 3684642, [Link].

-

PrepChem. "Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline." [Link].

-

National Center for Biotechnology Information. "2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline." PubChem Compound Summary for CID 661275, [Link].

-

Maybridge. "Safety Data Sheet - 8-Methyl-1,2,3,4-tetrahydroquinoline." [Link]. (Note: General safety information for a related compound).

-

National Center for Biotechnology Information. "1,2,3,4-Tetrahydroquinolin-8-ol." PubChem Compound Summary for CID 241490, [Link].

-

SpectraBase. "1,2,3,4-Tetrahydroquinolin-8-ol, 2,2,4-trimethyl- - Optional[1H NMR] - Spectrum." [Link].

-

Oakwood Chemical. "2,2,4-Trimethyl-1,2,3,4-tetrahydro-8-quinolinol, 95% Purity." [Link]. (Note: Link is to a general vendor, not a specific product page which may be transient).

- Google Patents. "RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline." .

-

Organic Chemistry Portal. "Tetrahydroquinoline synthesis." [Link].

-

MySkinRecipes. "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline." [Link]. (Note: Link is for a related compound).

-

Royal Society of Chemistry. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." [Link].

-

Kouznetsov, V. V., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules, vol. 16, no. 9, 2011, pp. 7815-7851. PubMed Central, [Link].

-

Journal of Organic and Pharmaceutical Chemistry. "Biological Activities of Tetrahydroisoquinolines Derivatives." [Link].

-

Plotnikov, E., et al. "6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats." Pharmaceuticals, vol. 15, no. 11, 2022, p. 1358. PubMed Central, [Link].

-

MDPI. "Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation." [Link].

-

Al-Amiery, A. A., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, vol. 26, no. 1, 2020, p. 119. PubMed Central, [Link].

-

PubMed Central. "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer." [Link].

-

Wikipedia. "2,2,4-Trimethyl-1,2-dihydroquinoline." [Link].

-

University of Hertfordshire. "8-hydroxyquinoline." AERU Pesticide Properties Database, [Link].

-

Royal Society of Chemistry. "Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR." [Link].

-

Wikipedia. "Tetrahydroquinoline." [Link].

-

Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market." [Link]. (Note: General resource for analytical methods).

-

National Center for Biotechnology Information. "1,2,3,4-Tetrahydroquinoline." PubChem Compound Summary for CID 69460, [Link].

-

MySkinRecipes. "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline." [Link].

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-hydroxyquinoline [sitem.herts.ac.uk]

- 5. This compound | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmbio.byu.edu [mmbio.byu.edu]

"2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol IUPAC name and CAS number"

An In-depth Technical Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1] This guide details the compound's nomenclature, physicochemical properties, relevant synthetic strategies for its core structure, and its safety profile. Furthermore, it explores the broader research context and potential applications of hydroxylated tetrahydroquinoline derivatives, particularly their roles as antioxidants and as precursors for agents with neuroprotective properties.[2] This whitepaper is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound and its chemical family.

Core Compound Identification

Precise identification is the foundation of all chemical research and development. The subject of this guide is unequivocally defined by the following nomenclature and registration numbers.

-

IUPAC Name : 2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol[3]

-

Common Name : this compound[3]

-

Synonyms : 2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinol[3]

Molecular Structure and Identifiers

The structural representation and associated identifiers are crucial for database searches and computational modeling.

-

Molecular Formula : C₁₂H₁₇NO[3]

-

InChI String : 1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3

-

SMILES String : OC1=CC=CC(C(C)C2)=C1NC2(C)C

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for predicting its behavior in both chemical and biological systems, informing everything from reaction conditions to formulation strategies.

| Property | Value | Source |

| Molecular Weight | 191.27 g/mol | PubChem[3] |

| XLogP3 | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Form | Solid | Sigma-Aldrich |

Synthesis of the Tetrahydroquinoline Scaffold

While specific synthetic routes for this compound are not extensively detailed in readily available literature, the synthesis of the parent scaffold, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, provides a foundational methodology. The tetrahydroquinoline nucleus is a common target in organic synthesis due to its prevalence in bioactive molecules.[1] Domino reactions, which allow for the construction of complex molecules in a single operation, have proven particularly effective for generating these structures.[1]

A representative protocol for the parent structure involves the catalytic hydrogenation of a dihydroquinoline precursor. This choice of methodology—catalytic reduction—is driven by its high efficiency and yield for saturating the heterocyclic ring system.

Example Protocol: Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline[6]

-

Dissolution : Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 mL of ethanol.

-

Catalyst Addition : Add 0.4 g of 10% Palladium on Carbon (Pd/C) to the solution. The choice of Pd/C is standard for such hydrogenations due to its high activity and stability.

-

Hydrogenation : Conduct the reaction at 60°C under a hydrogen atmosphere for 7 hours. The elevated temperature and hydrogen pressure are necessary to drive the reduction to completion.

-

Workup : Remove the catalyst via filtration. The heterogeneity of the catalyst simplifies this purification step.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the product. This method reportedly produces an 89% yield.[5]

Caption: General workflow for the synthesis of the parent tetrahydroquinoline scaffold.

Spectroscopic Data

Structural elucidation and confirmation rely on spectroscopic analysis. For this compound, spectral data is available in public repositories, providing a reference for identity confirmation.[3]

-

¹H NMR Spectra : Available for structural verification.[3]

-

Mass Spectrometry (GC-MS) : Provides fragmentation patterns and confirms molecular weight.[3]

-

IR Spectra : Available to identify characteristic functional groups.[3]

Applications and Research Context

The true value of a chemical scaffold is realized through its application. While direct applications of the 8-ol derivative are not widely documented, the parent compound and its hydroxylated analogues are of significant interest in both industrial and medicinal chemistry.

Industrial Applications as an Antioxidant

The parent compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and its oligomerized form (TMQ) are widely used as potent antioxidants, particularly in the rubber and polymer industries.[6][7] They function by inhibiting oxidative degradation caused by heat and oxygen, thereby extending the service life of materials like tires and belts.[6][8] The mechanism involves scavenging free radicals, a property often enhanced by the presence of a hydroxyl group on the aromatic ring, which can readily donate a hydrogen atom.

Medicinal Chemistry and Drug Development

The tetrahydroquinoline core is a cornerstone in medicinal chemistry.[2] Its derivatives have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[2]

Of particular relevance is the synthetic derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) . Preclinical studies have shown that HTHQ can mitigate oxidative stress and reduce neuroinflammation, offering protection to dopaminergic neurons in experimental models of Parkinson's disease.[2] This highlights the critical role of the hydroxyl group in the bioactivity of this scaffold, suggesting that this compound could be a valuable subject for similar investigations.

Caption: Key application areas stemming from the core tetrahydroquinoline structure.

Safety and Handling

Proper handling of any chemical substance is essential for laboratory safety. The following information is based on available Safety Data Sheets (SDS) for 2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinol.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation mark) | Sigma-Aldrich |

| Signal Word | Warning | Sigma-Aldrich |

| Hazard Statements | H302: Harmful if swallowed | Sigma-Aldrich |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | Sigma-Aldrich |

| Storage Class | 11: Combustible Solids | Sigma-Aldrich |

It is imperative to consult the full Safety Data Sheet before handling this compound and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

-

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]

-

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. MySkinRecipes. [Link]

-

1,2,3,4-Tetrahydroquinolin-8-ol. PubChem, National Center for Biotechnology Information. [Link]

-

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. MySkinRecipes. [Link]

-

2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central, National Institutes of Health. [Link]

- Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-QUINOLIN-8-OL price,buy 2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-QUINOLIN-8-OL - chemicalbook [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]

- 7. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 8. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]

Spectroscopic Blueprint of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral characteristics of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of public domain spectral data for this specific molecule, this guide employs a predictive approach grounded in the empirical data of structurally analogous compounds and fundamental spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition and interpretation.

Introduction: The Structural and Spectroscopic Landscape

This compound (C₁₂H₁₇NO, Molar Mass: 191.27 g/mol ) is a substituted tetrahydroquinoline.[1] The tetrahydroquinoline core is a prevalent scaffold in numerous biologically active compounds.[2] The unique substitution pattern of this molecule, featuring three methyl groups on the saturated heterocyclic ring and a hydroxyl group on the aromatic ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior.

This guide will systematically deconstruct the predicted spectral data, explaining the rationale behind the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The predicted spectra are based on data from 1,2,3,4-tetrahydroquinoline and other substituted quinolines, with the ¹H NMR spectrum expected to be recorded in DMSO-d₆.[2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.5 - 9.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is concentration and temperature dependent. In DMSO-d₆, it will likely appear as a broad singlet in this downfield region. |

| ~6.5 - 7.0 | Multiplet | 3H | Ar-H | The three protons on the aromatic ring will appear in the aromatic region. Their exact shifts and coupling patterns will be influenced by the hydroxyl and amino groups. |

| ~5.0 - 5.5 | Singlet (broad) | 1H | NH | The secondary amine proton will be a broad singlet due to quadrupole broadening from the nitrogen atom and exchange. |

| ~2.8 - 3.2 | Multiplet | 1H | C4-H | This methine proton is coupled to the adjacent methylene protons at C3. |

| ~1.6 - 1.8 | Multiplet | 2H | C3-H₂ | These diastereotopic methylene protons will likely show complex splitting due to coupling with the C4 proton. |

| ~1.2 | Singlet | 6H | C2-(CH₃)₂ | The two methyl groups at the C2 position are equivalent and will appear as a sharp singlet. |

| ~1.1 | Doublet | 3H | C4-CH₃ | This methyl group will be split into a doublet by the adjacent C4 proton. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~145 - 155 | C8a (C-O) | The aromatic carbon attached to the hydroxyl group will be significantly deshielded. |

| ~135 - 145 | C4a | Quaternary aromatic carbon. |

| ~120 - 130 | Aromatic CH | The three aromatic methine carbons. |

| ~110 - 120 | C8 | Aromatic carbon adjacent to the hydroxyl-bearing carbon. |

| ~50 - 55 | C2 | The quaternary carbon at C2, deshielded by the nitrogen and two methyl groups. |

| ~45 - 50 | C4 | The methine carbon at C4. |

| ~30 - 35 | C3 | The methylene carbon at C3. |

| ~25 - 30 | C2-(CH₃)₂ | The two equivalent methyl carbons at C2. |

| ~20 - 25 | C4-CH₃ | The methyl carbon at C4. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to its phenolic, amine, and aliphatic moieties.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 3400 - 3200 | Broad, Medium | O-H Stretch | Phenolic hydroxyl group, broadened due to hydrogen bonding. |

| 3350 - 3300 | Medium | N-H Stretch | Secondary amine. |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H. |

| 2980 - 2850 | Strong | C-H Stretch | Aliphatic C-H from methyl and methylene groups. |

| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic ring. |

| 1500 - 1450 | Medium-Strong | C=C Stretch | Aromatic ring. |

| 1300 - 1200 | Strong | C-O Stretch | Phenolic C-O. |

| 1250 - 1180 | Medium | C-N Stretch | Aromatic amine. |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 191 | High | [M]⁺ | Molecular ion |

| 176 | High | [M - CH₃]⁺ | Loss of a methyl group, likely from the C2 or C4 position. |

| 158 | Medium | [M - CH₃ - H₂O]⁺ | Subsequent loss of water from the [M - CH₃]⁺ ion. |

| 133 | Medium | [M - C₄H₈]⁺ | Cleavage of the heterocyclic ring. |

| 115 | Medium | [C₈H₅O]⁺ | Aromatic fragment. |

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Sources

- 1. This compound | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

An In-depth Technical Guide to the Solubility and Stability of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle

To the researchers, scientists, and drug development professionals who endeavor to translate novel chemical entities into therapeutic realities, this guide offers a comprehensive exploration of the core physicochemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. The journey of a drug candidate from bench to bedside is paved with meticulous characterization, and understanding its solubility and stability is a foundational pillar of this process. This document moves beyond a mere recitation of protocols, aiming to provide a causal understanding of experimental choices and a framework for self-validating studies. The insights contained herein are designed to empower you to anticipate challenges, design robust experimental plans, and interpret data with the discerning eye of an expert.

Introduction to this compound: A Molecule of Interest

This compound belongs to the tetrahydroquinoline class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[1] The strategic placement of methyl groups and a hydroxyl moiety on the tetrahydroquinoline scaffold of the target compound suggests a molecule with tailored lipophilicity and potential for specific biological interactions.

A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and the identification of potential degradation products that could affect efficacy and safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem[2] |

| Molecular Weight | 191.27 g/mol | PubChem[2] |

| XLogP3 | 2.9 | PubChem[2] |

| Predicted Intrinsic Solubility | -3.1 (logS, mol/L) | ChemAxon[3][4] |

| Predicted Solubility at pH 7.4 | -3.2 (logS, mol/L) | ChemAxon[3][4] |

Note: Predicted values are computationally derived and should be experimentally verified.

Aqueous and Solvent Solubility Determination: A Practical Approach

The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its directness and reliability. The objective is to create a saturated solution of the compound in a given solvent and then quantify the concentration of the dissolved solute.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Water (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Ethanol, Methanol, Acetonitrile (HPLC grade)

-

Dimethyl sulfoxide (DMSO) (ACS grade)

-

Calibrated analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a known volume of the desired solvent (e.g., 2 mL of water, PBS, ethanol, etc.).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended to pellet the undissolved compound.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Causality in Experimental Design

-

Why an excess of solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why prolonged shaking? To overcome the kinetic barriers of dissolution and reach thermodynamic equilibrium.

-

Why temperature control? Solubility is temperature-dependent.

-

Why filtration? To ensure that only the dissolved compound is being measured.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]

Experimental Workflow for Forced Degradation

Caption: Potential degradation pathways for this compound.

Analytical Methodologies: A Stability-Indicating HPLC Approach

A robust, stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.

Proposed HPLC Method

Objective: To develop a stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products.

Table 2: Proposed HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 20-80% B over 20 minutes | To ensure elution of the parent compound and any less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | UV at 280 nm (or PDA) | Based on the aromatic nature of the quinoline ring. A PDA detector is recommended for peak purity analysis. |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation: The proposed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

Table 3: Example of Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |

| Water | 25 | Experimental Value |

| PBS (pH 7.4) | 37 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| DMSO | 25 | Experimental Value |

Table 4: Example of Forced Degradation Data Summary

| Stress Condition | Time (h) | % Parent Remaining | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24 | Value | Value | Value |

| 0.1 M NaOH, 60°C | 24 | Value | Value | Value |

| 3% H₂O₂, RT | 24 | Value | Value | Value |

| 80°C (Solution) | 48 | Value | Value | Value |

| Photolytic (ICH Q1B) | - | Value | Value | Value |

Mass Balance: A critical aspect of interpreting forced degradation data is the mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. A significant deviation may indicate the formation of non-chromophoric or volatile degradation products, or incomplete elution from the column.

Conclusion: A Foundation for Further Development

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is crucial for advancing this promising compound through the drug development pipeline. The experimental determination of the parameters outlined in this document will provide a solid foundation for formulation development, establishment of appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential therapeutic product.

References

- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- BenchChem. (2025).

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA/CHMP/ICH/279/95.

- European Medicines Agency. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.

- International Council for Harmonisation. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- Shimizu, M., Orita, H., Hayakawa, T., Suzuki, K., & Takehira, K. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE. HETEROCYCLES, 41(4), 773.

- Sielc.com. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.

- Chen, J., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 764653.

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 197, 615-623.

- U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products.

- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- ChemAxon. (n.d.).

- Virtual Computational Chemistry Laboratory. (n.d.).

- S.A.S., M., & El-Gaby, M. (2020). Mass spectra analysis of quinoline alkaloids detected in Suaeda fruticosa. Journal of Taibah University for Science, 14(1), 223-228.

- ChemAxon. (n.d.). Solubility prediction - Chemaxon's Solubility Predictor.

- ChemAxon. (n.d.). Solubility Predictor.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3684642, this compound.

- BenchChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.

- Rodrigues, F. A., et al. (2018). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 23(11), 2997.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline.

- Marco-Contelles, J. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057-5191.

- S.L. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.

- Wu, Y., et al. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis, 10(1).

- ResearchGate. (2011).

- Pharmacy 180. (n.d.).

- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 11057-11091.

- ResearchGate. (2018).

- Wang, L., et al. (2022). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Green Chemistry, 24(10), 4065-4070.

- Costa, M., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 8, 1355-1361.

- Foti, C., et al. (2021). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.

- Wikipedia. (n.d.). Neonicotinoid.

- PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

- Cihaner, A., & Alkan, S. (2015). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in Fixed-Dose Combination Tablets. Turkish Journal of Pharmaceutical Sciences, 12(3), 269-282.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Advances in the Chemistry of Tetrahydroquinolines.

- ACS Publications. (n.d.).

- BenchChem. (n.d.).

- ACS Publications. (2019). Progress in the Chemistry of Tetrahydroquinolines.

- PubMed. (2019). Progress in the Chemistry of Tetrahydroquinolines.

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 661275, 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline.

- PubMed. (n.d.). Mass spectra analysis of quinoline alkaloids detected in Sauuda.

- PubMed. (n.d.). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.

- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

- PubMed. (n.d.).

- AAQR. (2021).

- Green Chemistry (RSC Publishing). (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemaxon.com [chemaxon.com]

- 4. chemaxon.com [chemaxon.com]

- 5. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the In Silico Prediction of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol Bioactivity

Abstract

In the contemporary landscape of drug discovery, in silico methodologies are paramount for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive technical framework for the computational prediction of the bioactivity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This document offers a structured, in-depth exploration of a complete in silico workflow, commencing with the foundational analysis of physicochemical properties and culminating in molecular docking simulations against pertinent biological targets. This guide is designed for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for each analytical stage.

Introduction: The Rationale for In Silico Investigation

Computational, or in silico, methods offer a powerful avenue for preliminary assessment of a molecule's therapeutic potential, allowing for the prediction of its biological activity and pharmacokinetic profile before embarking on resource-intensive laboratory synthesis and testing.[5] This guide will delineate a systematic in silico approach to characterizing this compound, providing a foundational understanding of its potential bioactivity.

Foundational Analysis: Physicochemical Properties and Druglikeness

A molecule's journey to becoming a drug is fundamentally governed by its physicochemical properties. These properties dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A preliminary assessment of these characteristics is crucial.

Compound Information

The initial step involves gathering basic structural and chemical information for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem[6] |

| Molecular Weight | 191.27 g/mol | PubChem[6] |

| IUPAC Name | 2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | PubChem[6] |

| Canonical SMILES | CC1CC(NC2=C(C=CC=C12)O)(C)C | PubChem[6] |

| InChI | InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | PubChem[6] |

Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being orally active.

-

Molecular Weight (MW) ≤ 500 Da

-

LogP (octanol-water partition coefficient) ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

An analysis of this compound against these criteria suggests good potential for oral bioavailability.

In Silico Pharmacokinetic and Toxicity (ADMET) Prediction

Predicting the ADMET profile of a compound in the early stages of drug discovery is critical to avoid costly late-stage failures.[7] Several web-based tools provide reliable ADMET predictions.[7][8][9][10][11]

Recommended Protocol for ADMET Prediction using pkCSM

The pkCSM web server is a widely used tool for predicting a range of pharmacokinetic and toxicity properties.

Step-by-Step Protocol:

-

Navigate to the pkCSM Web Server: Access the pkCSM prediction tool.

-

Input Molecule: Submit the SMILES string for this compound: CC1CC(NC2=C(C=CC=C12)O)(C)C.

-

Run Prediction: Initiate the prediction process.

-

Analyze Results: The output will provide a comprehensive table of predicted ADMET properties.

This is a representative protocol. Users should consult the specific documentation of their chosen ADMET prediction tool for detailed instructions.

Target Identification: Unveiling Potential Biological Interactions

Identifying the potential protein targets of a small molecule is a crucial step in understanding its mechanism of action.[12][13][14] SwissTargetPrediction is a robust, freely accessible web server for this purpose.[15][16][17][18][19]

Workflow for Target Prediction

Caption: Workflow for predicting biological targets using SwissTargetPrediction.

Step-by-Step Protocol for SwissTargetPrediction

-

Access the Web Server: Navigate to the SwissTargetPrediction website.[17][18]

-

Input Compound: Enter the SMILES string of the compound into the designated input field.

-

Select Organism: Choose "Homo sapiens" from the dropdown menu.

-

Predict Targets: Click the "Predict targets" button to start the analysis.[15]

-

Interpret Results: The output will display a list of potential targets, ranked by probability. The results are categorized by protein class, providing insights into the likely biological pathways the compound might modulate.

Pharmacophore Modeling: Defining the Essential Chemical Features

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[20] Web-based tools like Pharmit and ZINCPharmer provide accessible platforms for pharmacophore modeling.[3][7][9][15][21][22][23][24][25]

Conceptual Framework of Pharmacophore Modeling

Caption: Conceptual overview of the pharmacophore modeling process.

Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling using Pharmit

-

Load Ligand: Upload the 3D structure of this compound (this can be generated from its SMILES using a tool like Open Babel).

-

Generate Pharmacophore: Use the built-in tools to automatically identify and generate pharmacophoric features.

-

Refine Model: Manually inspect and refine the generated pharmacophore, ensuring it accurately represents the key chemical features.

-

Virtual Screening (Optional): The generated pharmacophore can be used to screen large compound libraries for molecules with similar features.

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] This technique is invaluable for understanding the binding mode of a ligand at the active site of a protein and for estimating the strength of the interaction.[19] Based on the potential bioactivities of the tetrahydroquinoline scaffold, we will perform docking studies against two relevant targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory/neuroprotective activity and B-cell lymphoma 2 (Bcl-2) for anticancer activity.

Target Protein Selection and Preparation

| Target Protein | PDB ID | Rationale |

| Cyclooxygenase-2 (COX-2) | 1CX2[2][13] | A key enzyme in the inflammatory pathway.[8][26] |

| B-cell lymphoma 2 (Bcl-2) | 2W3L[27] | An anti-apoptotic protein often overexpressed in cancer cells.[14][28] |

Protein Preparation Protocol (General):

-

Download PDB File: Obtain the crystal structure of the target protein from the RCSB Protein Data Bank.

-

Remove Heteroatoms: Delete water molecules, co-factors, and any co-crystallized ligands from the PDB file.

-

Add Hydrogens: Add polar hydrogens to the protein structure.

-

Assign Charges: Compute and assign appropriate partial charges to the protein atoms.

-

Save as PDBQT: Convert the prepared protein file to the PDBQT format required by AutoDock Vina.

Ligand Preparation

-

Generate 3D Structure: Convert the 2D structure of this compound to a 3D conformer.

-

Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation.

-

Assign Torsions: Define the rotatable bonds in the ligand.

-

Save as PDBQT: Save the prepared ligand in the PDBQT format.

Docking Simulation with AutoDock Vina

This protocol provides a general workflow. For detailed, step-by-step instructions, numerous online tutorials are available.[21][22][25][26][27]

Step-by-Step Protocol:

-

Define the Grid Box: Specify the search space for the docking simulation, typically centered on the active site of the protein.

-

Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.

-

Run AutoDock Vina: Execute the docking simulation from the command line.

-

Analyze Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

Visualize Interactions: Use a molecular visualization tool like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein's active site residues.

Synthesis of Findings and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. The preliminary analysis of its physicochemical properties suggests good druglikeness. The predicted ADMET profile will provide initial insights into its pharmacokinetic behavior and potential liabilities. Target prediction using SwissTargetPrediction will generate hypotheses about its potential biological targets, which can be further investigated through molecular docking.

The molecular docking simulations against COX-2 and Bcl-2 will offer a more granular understanding of the potential binding modes and affinities of the compound with these key proteins implicated in inflammation and cancer, respectively. The culmination of these computational analyses will provide a solid foundation for prioritizing this compound for further experimental validation.

Future work should focus on the chemical synthesis of this compound, followed by in vitro assays to confirm the predicted biological activities. The results of these experimental studies will, in turn, inform further rounds of computational modeling and lead optimization, exemplifying the synergistic relationship between in silico and experimental approaches in modern drug discovery.

References

-

SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025, July 16). YouTube. Retrieved from [Link]

- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.